![molecular formula C13H15N B1354460 Spiro[indene-1,4'-piperidine] CAS No. 33042-66-9](/img/structure/B1354460.png)

Spiro[indene-1,4'-piperidine]

概要

説明

Spiro[indene-1,4’-piperidine] is a compound with the molecular formula C13H15N . It is also known by other synonyms such as Spiro [1H-indene-1,4’-piperidine] and has a CAS number 33042-66-9 .

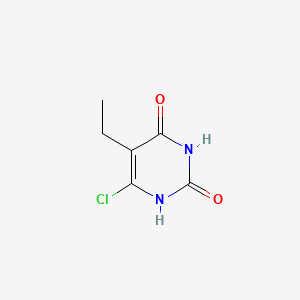

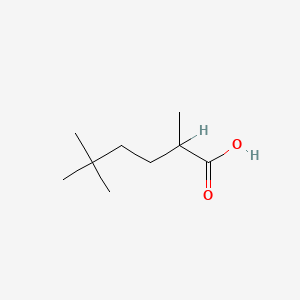

Molecular Structure Analysis

The molecular structure of Spiro[indene-1,4’-piperidine] includes a spirocyclic system where two cyclic rings are fused at a common carbon atom . The InChI code for the compound is 1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 .Physical And Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .科学的研究の応用

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds used in drug design processes. They have bioactivity against cancer cells, microbes, and various diseases affecting the human body .

- Methods of Application : The synthesis of these scaffolds has been an active research field of organic chemistry for over a century. The review summarizes the pharmacological significance of these scaffolds and highlights the latest strategies for their synthesis .

- Results or Outcomes : The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets. They form the core building blocks of highly functionalized organic structures .

Synthesis of Bis-Spiro Piperidines

- Scientific Field : Organic Chemistry .

- Summary of Application : Bis-spiro piperidine derivatives have been synthesized using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .

- Methods of Application : The reaction was performed using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .

- Results or Outcomes : The strong acidic property of the nano γ-alumina supported antimony (V) chloride plays a key role in accelerating the rate of the reaction and initiates the reaction smoothly .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .

- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .

- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .

- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .

- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

将来の方向性

Spiro compounds, including Spiro[indene-1,4’-piperidine], have attracted considerable attention in various fields due to their unique structures and mechanisms of action . They have potential applications in the development of new pesticides and have been cited in numerous publications , indicating ongoing interest and research in this area.

特性

IUPAC Name |

spiro[indene-1,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXVWNYCKUANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438169 | |

| Record name | Spiro[indene-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indene-1,4'-piperidine] | |

CAS RN |

33042-66-9 | |

| Record name | Spiro[indene-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

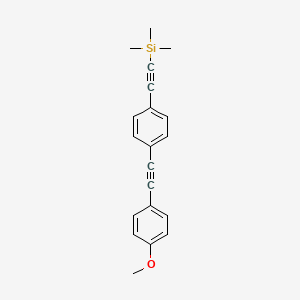

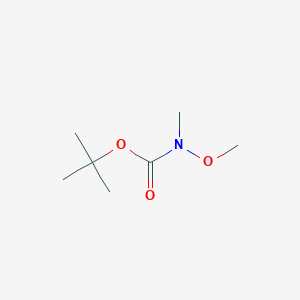

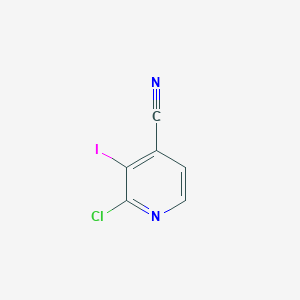

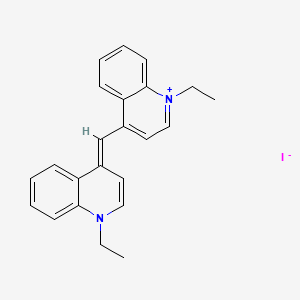

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

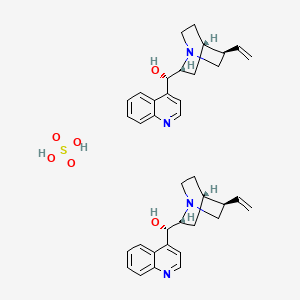

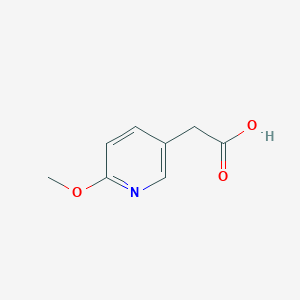

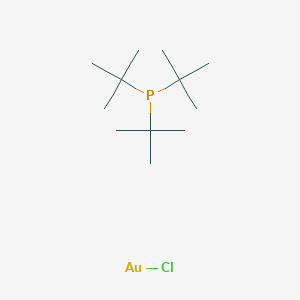

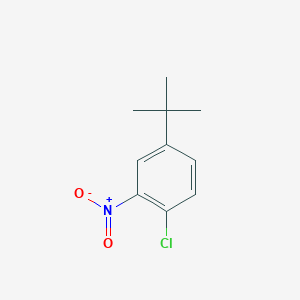

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。